molecular formula C9H13N3O2 B2817903 4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol CAS No. 2139748-86-8

4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol

Cat. No. B2817903
CAS RN: 2139748-86-8
M. Wt: 195.222
InChI Key: KYZRHXAWAPMXEQ-UHFFFAOYSA-N
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Description

“4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol” is a chemical compound that is available for scientific research needs . It is a pyrazine-based small molecule . Pyrazine compounds have been the focus of many studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazine-based small molecules like “4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol” involves the use of structure-based drug design . The known inhibitor SHP099 was optimized by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . The structures were confirmed to have the same interactions with those already existing in the literature .


Molecular Structure Analysis

The molecular structure of “4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol” is based on the pyrazine scaffold . This structure was optimized using a structure-based drug design approach .

properties

IUPAC Name

4-[methyl(pyrazin-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(7-5-14-6-8(7)13)9-4-10-2-3-11-9/h2-4,7-8,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZRHXAWAPMXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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